molecular formula C10H22N2 B13603685 n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine

n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine

Cat. No.: B13603685
M. Wt: 170.30 g/mol
InChI Key: SLPOKKLAAMVDCU-UHFFFAOYSA-N
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Description

n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine is a tertiary amine characterized by a pyrrolidine ring substituted at the 3-position with an ethyl group, which is further linked to an N-methylpropan-2-amine moiety.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-methyl-N-(2-pyrrolidin-3-ylethyl)propan-2-amine

InChI

InChI=1S/C10H22N2/c1-9(2)12(3)7-5-10-4-6-11-8-10/h9-11H,4-8H2,1-3H3

InChI Key

SLPOKKLAAMVDCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine typically involves the reaction of pyrrolidine with an appropriate alkylating agent. One common method is the alkylation of pyrrolidine with 2-bromo-N-methylpropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted amines depending on the nucleophile used.

Scientific Research Applications

n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. For example, it may interact with opioid receptors, modulating pain perception and other physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications
This compound C₁₀H₂₁N₃ Pyrrolidin-3-yl-ethyl linkage, N-methylpropan-2-amine Enhanced solubility, potential CNS activity
N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine C₉H₂₀N₂ Pyrrolidin-2-ylmethyl linkage Robust crystallinity; used in small-molecule refinement (SHELX applications)
N-(Pyrrolidin-2-ylmethyl)propan-2-amine C₈H₁₈N₂ Pyrrolidin-2-ylmethyl group (no N-methyl) Lower lipophilicity; explored as a synthetic intermediate
N-Methyl-3-(pyridin-2-yl)propan-1-amine C₉H₁₄N₂ Pyridine ring at position 2, linear chain Antimicrobial activity; used in impurity profiling
N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride C₁₁H₁₈N₂·3HCl Pyridin-3-yl-ethyl linkage, pyrrolidine High receptor-binding affinity; therapeutic applications

Key Differences and Implications

Pyrrolidine Substitution Position: The 3-position substitution in the target compound (vs. The ethyl linker (vs. methyl in ) increases molecular flexibility, improving membrane permeability compared to shorter-chain analogs .

Functional Group Variations :

  • The N-methylpropan-2-amine group in the target compound distinguishes it from simpler amines like N-(Pyrrolidin-2-ylmethyl)propan-2-amine , which lacks methylation, resulting in reduced metabolic stability.
  • Pyridine-containing analogs (e.g., ) exhibit distinct electronic profiles due to aromaticity, influencing redox properties and receptor selectivity.

Analytical Techniques

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for CH₂ groups) and N-methylpropan-2-amine (δ ~1.0–1.5 ppm for CH₃) .
  • Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 183.2 ([M+H]⁺) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Biological Activity

n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amine, also known as a pyrrolidine derivative, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its interactions with biological pathways and enzyme systems.

Chemical Structure and Properties

The chemical formula for this compound is C9H20N2C_9H_{20}N_2, with a molecular weight of 156.27 g/mol. The structure features a pyrrolidine ring connected to an ethyl chain and a propan-2-amine group, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
IUPAC NameN-(2-pyrrolidin-3-ylethyl)propan-2-amine
InChIInChI=1S/C9H20N2/c1-8(2)11-6-4-9-3-5-10-7-9/h8-11H,3-7H2,1-2H3

Synthesis

The synthesis of this compound typically involves the alkylation of pyrrolidine derivatives with appropriate alkylating agents. A common method includes the reaction of pyrrolidine with 2-bromoethylamine under basic conditions, followed by reaction with isopropylamine to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound may function as an agonist or antagonist, modulating the activity of target proteins and influencing downstream signaling pathways. Its pyrrolidine ring enhances binding affinity and selectivity towards these targets.

Pharmacological Applications

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, including multidrug-resistant strains . This makes it a candidate for further development in treating infections caused by resistant bacteria.
  • Anticancer Potential : Research has indicated that compounds similar to this compound show promising anticancer activity. For instance, certain derivatives have demonstrated significant cytotoxic effects against lung adenocarcinoma (A549) cells while maintaining lower toxicity in non-cancerous cells .
  • Neuropharmacology : The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving acetylcholine receptors. This could lead to applications in treating neurodegenerative diseases or cognitive disorders .

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various pyrrolidine derivatives found that certain modifications to the n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amines enhance their effectiveness against Gram-positive bacteria such as Staphylococcus aureus. Compounds were tested for minimum inhibitory concentration (MIC), revealing significant activity against resistant strains .

Anticancer Activity Assessment

In vitro testing on A549 lung cancer cells showed that specific derivatives of n-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)propan-2-amines reduced cell viability significantly, indicating their potential as anticancer agents. The study compared these compounds with standard chemotherapeutics like cisplatin, highlighting their efficacy and selectivity .

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